(Z)-N-Pyren-1-yl-9-octadecenamide
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Overview
Description
(Z)-N-Pyren-1-yl-9-octadecenamide is an organic compound characterized by the presence of a pyrene moiety attached to an octadecenamide chain. This compound is notable for its unique structural features, which combine the aromatic properties of pyrene with the long aliphatic chain of octadecenamide. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while octadecenamide is a fatty acid derivative. The combination of these two components results in a compound with interesting chemical and physical properties, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Pyren-1-yl-9-octadecenamide typically involves the reaction of pyrene-1-amine with 9-octadecenoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common solvent used for this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and the control of reaction conditions ensures consistency and efficiency in the production process. Purification of the final product is typically achieved through column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Pyren-1-yl-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The double bond in the octadecenamide chain can be reduced to form the corresponding saturated amide.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyrenequinone derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
(Z)-N-Pyren-1-yl-9-octadecenamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Investigated for its potential as a bioimaging agent, allowing for the visualization of biological processes.
Medicine: Studied for its potential therapeutic applications, including its role as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of (Z)-N-Pyren-1-yl-9-octadecenamide is primarily related to its interaction with biological membranes and proteins. The long aliphatic chain allows the compound to integrate into lipid bilayers, while the pyrene moiety can interact with aromatic amino acids in proteins. This dual interaction can affect membrane fluidity and protein function, leading to various biological effects. The compound’s fluorescence properties also enable it to act as a probe for studying these interactions in real-time.
Comparison with Similar Compounds
Similar Compounds
N-Pyren-1-yl-9-octadecanamide: Similar structure but with a saturated aliphatic chain.
N-Pyren-1-yl-9-octadecenylamine: Similar structure but with an amine group instead of an amide.
N-Pyren-1-yl-9-octadecenyl alcohol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
(Z)-N-Pyren-1-yl-9-octadecenamide is unique due to the presence of both a pyrene moiety and a (Z)-configured double bond in the aliphatic chain. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and specific interactions with biological membranes, making it a valuable compound for various research applications.
Properties
CAS No. |
70283-04-4 |
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Molecular Formula |
C34H43NO |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(Z)-N-pyren-1-yloctadec-9-enamide |
InChI |
InChI=1S/C34H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-32(36)35-31-26-24-29-22-21-27-18-17-19-28-23-25-30(31)34(29)33(27)28/h9-10,17-19,21-26H,2-8,11-16,20H2,1H3,(H,35,36)/b10-9- |
InChI Key |
WPMOMVAOAJIBNR-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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